Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride
Overview
Description
Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride is a chemical compound with the empirical formula C13H25ClN2O and a molecular weight of 260.80 . It is provided in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(C1CCCC1)NCCC2CCNCC2.Cl
. This indicates that the compound contains a cyclopentanecarboxylic acid moiety attached to a piperidine ring via an amide bond. The hydrochloride indicates that the compound is present as a hydrochloride salt, which can influence its solubility and stability.
Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride is a solid compound . Its molecular weight is 260.80 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.
Scientific Research Applications
Synthesis Processes
- Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride is synthesized from readily available starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis processes have been explored in various studies to achieve reasonable overall yields, for instance, a 62.4% yield in one study (Zheng Rui, 2010).
Application in Catalytic Reactions
- The compound is used in catalytic cyclization reactions, as demonstrated in a study where the reaction of amides bearing cyclic ether and acetal groups in the presence of Lewis acid resulted in the formation of spirocyclic piperidine derivatives. The reaction mechanism involved intramolecular hydride transfer, further investigated through DFT calculations (S. Yamazaki, T. Naito, Mamiko Niina, K. Kakiuchi, 2017).
Antihelminthic and Insecticidal Activities
- Compounds containing cyclopentanecarboxylic acid derivatives, including those with a cyclic amine fragment like piperidine, have been tested for antihelminthic and insecticidal activities. Some of these compounds exhibited greater activity than standard treatments like Pyrantel (O. V. Surikova, A. G. Mikhailovskii, B. Y. Syropyatov, A. S. Yusov, Yu. D. Khudyakova, 2017).
Pharmacological Research
- In pharmacology, similar compounds have been investigated for their allosteric modulation effects on receptors such as the cannabinoid CB1 receptor. These studies provide insights into the interaction between such compounds and biological receptors, offering potential avenues for drug development (Martin R. Price et al., 2005).
Amide Formation Mechanism
- The mechanism of amide formation by carbodiimide in aqueous media has been studied using compounds similar to cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride. Understanding this mechanism is crucial in bioconjugation and pharmaceutical synthesis (N. Nakajima, Y. Ikada, 1995).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)cyclopentanecarboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c16-13(12-3-1-2-4-12)15-10-7-11-5-8-14-9-6-11;/h11-12,14H,1-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHQRUUTBSVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride | |
CAS RN |
1185296-32-5 | |
Record name | Cyclopentanecarboxamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.